molecular formula C4H6ClNS B1280040 Thiophen-2-amine hydrochloride CAS No. 18621-53-9

Thiophen-2-amine hydrochloride

Cat. No.: B1280040
CAS No.: 18621-53-9
M. Wt: 135.62 g/mol
InChI Key: IRGDRSIZYKSOPT-UHFFFAOYSA-N
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Description

Thiophen-2-amine hydrochloride is an organic compound that belongs to the class of thiophene derivatives. It is characterized by the presence of a thiophene ring, which is a five-membered ring containing one sulfur atom. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry.

Mechanism of Action

Target of Action

Thiophen-2-amine hydrochloride, an organic amine compound, has been found to interact with several targets. It is known to interact with receptors such as cyclooxygenase (COX) and lipoxygenase (LOX) . These enzymes play a crucial role in the inflammatory response, making them key targets for anti-inflammatory drugs.

Mode of Action

The compound’s interaction with its targets leads to significant changes in cellular processes. By inhibiting the COX and LOX enzymes, this compound can potentially reduce the production of pro-inflammatory mediators . This inhibition can lead to a decrease in inflammation, providing potential therapeutic benefits in conditions characterized by excessive inflammation.

Biochemical Pathways

This compound affects the biochemical pathways associated with inflammation. By inhibiting COX and LOX enzymes, it disrupts the synthesis of prostaglandins and leukotrienes, respectively . These molecules are involved in the inflammatory response, so their reduction can lead to decreased inflammation.

Pharmacokinetics

It is known to be easily soluble in ethanol and chloroform , which suggests it may have good bioavailability

Result of Action

The primary result of this compound’s action is a potential reduction in inflammation. By inhibiting key enzymes involved in the inflammatory response, it can decrease the production of pro-inflammatory mediators . This can lead to a reduction in symptoms associated with conditions characterized by excessive inflammation.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its solubility suggests that it may be more effective in certain solvents . Additionally, it has been noted to be air sensitive , which may impact its stability and efficacy

Biochemical Analysis

Biochemical Properties

Thiophen-2-amine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. Additionally, this compound can form complexes with metal ions, which can further influence its biochemical behavior .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cancer cell lines, this compound has demonstrated cytotoxic effects, leading to apoptosis or programmed cell death . This compound can also modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival . Furthermore, this compound can alter the expression of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, this compound has been shown to inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling and regulation . This inhibition can result in the suppression of downstream signaling pathways and alterations in gene expression. Additionally, this compound can induce oxidative stress by generating reactive oxygen species, which can further impact cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including changes in cell viability and metabolic activity . These temporal effects are crucial for understanding the compound’s behavior in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At higher doses, this compound can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage level is required to achieve a therapeutic response, while exceeding this threshold can lead to toxicity . These dosage-dependent effects are critical for determining the safe and effective use of this compound in preclinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can undergo further biotransformation, including hydroxylation and conjugation reactions . The metabolic pathways of this compound can influence its pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety profile . Understanding these pathways is essential for predicting the compound’s behavior in vivo.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For example, it can be transported across cell membranes by organic cation transporters, which facilitate its uptake into cells . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within different tissues can vary, with higher concentrations observed in organs such as the liver and kidneys . These transport and distribution characteristics are important for understanding the compound’s pharmacokinetics.

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. It has been found to localize in the cytoplasm and nucleus of cells, where it can interact with various biomolecules . The subcellular localization of this compound can be influenced by targeting signals and post-translational modifications, which direct it to specific compartments or organelles . This localization is crucial for understanding the compound’s mechanism of action and its effects on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Thiophen-2-amine hydrochloride can be synthesized through several methods. One common approach involves the reaction of thiophene-2-carboxaldehyde with ammonia or an amine, followed by reduction to yield thiophen-2-amine. The amine is then treated with hydrochloric acid to form the hydrochloride salt. Another method involves the cyclization of appropriate precursors under specific conditions to form the thiophene ring, followed by functionalization to introduce the amine group.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalytic hydrogenation, solvent extraction, and crystallization to obtain the final product in its hydrochloride form.

Chemical Reactions Analysis

Types of Reactions: Thiophen-2-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it to thiophen-2-amine or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, substituted thiophenes, and various amine derivatives.

Scientific Research Applications

Thiophen-2-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents, such as diuretics and anti-inflammatory drugs.

    Industry: this compound is utilized in the production of materials with electronic properties, such as organic semiconductors and light-emitting diodes (OLEDs).

Comparison with Similar Compounds

  • Thiophene-2-carboxylic acid
  • Thiophene-2-methanol
  • 2-Aminothiophene
  • 2-Thiophenemethylamine

Properties

IUPAC Name

thiophen-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NS.ClH/c5-4-2-1-3-6-4;/h1-3H,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRGDRSIZYKSOPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10490498
Record name Thiophen-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10490498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18621-53-9
Record name Thiophen-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10490498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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